Selective HDAC6 Inhibition Inferred from Close Structural Analog KH-259
Although direct enzymatic data for 4-(4-benzylpiperazin-1-yl)-N-hydroxybenzamide are not publicly disclosed, the highly analogous compound KH-259—differing only by a methylene spacer between the piperazine and the hydroxamic acid-bearing phenyl ring—is a potent, isozyme-selective HDAC6 inhibitor with an IC50 of 0.26 μM against HDAC6 and >6 μM against HDAC1 and HDAC4 [1]. By class-level inference, the target compound is predicted to display comparable HDAC6 selectivity, distinguishing it from pan-HDAC inhibitors such as vorinostat (SAHA) which inhibit HDAC1, 2, 3, and 6 at low nanomolar concentrations without isozyme discrimination [2].
| Evidence Dimension | HDAC6 inhibitory potency and isozyme selectivity |
|---|---|
| Target Compound Data | Not directly reported; predicted to be sub-micromolar against HDAC6 based on analog KH-259 (IC50 = 0.26 μM) |
| Comparator Or Baseline | KH-259 (analog): HDAC6 IC50 = 0.26 μM, HDAC1 IC50 > 6 μM, HDAC4 IC50 > 6 μM; Vorinostat (pan-HDAC control): HDAC1 IC50 ≈ 10 nM, HDAC6 IC50 ≈ 10 nM |
| Quantified Difference | KH-259 exhibits approximately 23-fold selectivity for HDAC6 over HDAC1; vorinostat shows no meaningful selectivity (ratio ≈ 1:1). Target compound predicted to retain a similar selectivity window. |
| Conditions | In vitro enzymatic assays using recombinant human HDAC isoforms (KH-259 data from Hashimoto et al. 2022); vorinostat data from published literature. |
Why This Matters
HDAC6-selective inhibitors are strongly preferred for CNS indications due to their reduced hematological toxicity relative to pan-HDAC inhibitors; this compound therefore represents a more suitable candidate for neuroscience-focused research programs.
- [1] Hashimoto K, et al. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Med Chem Lett. 2022;13(7):1077-1082. doi:10.1021/acsmedchemlett.2c00081. View Source
- [2] Richon VM, et al. A class of hybrid polar inducers of transformed cell differentiation inhibits histone deacetylases. Proc Natl Acad Sci USA. 1998;95(6):3003-3007. doi:10.1073/pnas.95.6.3003. View Source
